((2-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane
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Overview
Description
((2-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C13H20BrFOSi. It is a derivative of benzyl ether, where the benzyl group is substituted with bromine and fluorine atoms, and the ether oxygen is bonded to a tert-butyl dimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-3-fluorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
((2-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding fluorobenzyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Products include azido, thio, or alkoxy derivatives of the original compound.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include fluorobenzyl derivatives.
Scientific Research Applications
((2-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ((2-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzyl carbon. In oxidation reactions, the benzyl group is converted to a carbonyl-containing functional group. The tert-butyl dimethylsilyl group serves as a protecting group, preventing unwanted reactions at the oxygen atom during these transformations.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-3-fluorophenoxy)(tert-butyl)dimethylsilane
- (3-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane
Uniqueness
((2-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. The presence of the tert-butyl dimethylsilyl group also provides stability and protection during synthetic transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2-bromo-3-fluorophenyl)methoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrFOSi/c1-13(2,3)17(4,5)16-9-10-7-6-8-11(15)12(10)14/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKRQTOIWPVUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrFOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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